N-Boc-5-methyl-D-tryptophan

Description

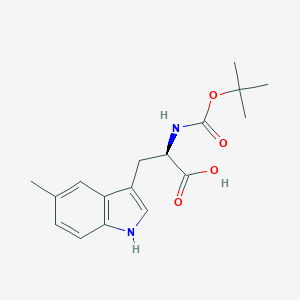

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(5-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-10-5-6-13-12(7-10)11(9-18-13)8-14(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,14,18H,8H2,1-4H3,(H,19,22)(H,20,21)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTPSKBAIKOFNX-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)NC=C2C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis Methodologies for N Boc 5 Methyl D Tryptophan

Chiral Pool Strategy Utilizing D-Tryptophan Scaffolds

The chiral pool strategy is a powerful approach in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. D-tryptophan, the unnatural enantiomer of the common amino acid, serves as an excellent chiral scaffold for the synthesis of N-Boc-5-methyl-D-tryptophan, preserving the desired stereochemistry at the α-carbon. This approach is advantageous as it circumvents the need for a de novo asymmetric synthesis or a challenging chiral resolution step for the core amino acid structure.

Enantioselective Approaches in Derivative Synthesis

While the chiral pool approach from D-tryptophan is common, other enantioselective methods can be employed to generate the 5-methyl-D-tryptophan core. One such powerful technique is the asymmetric hydrogenation of a dehydroamino acid precursor. This method involves the use of a chiral catalyst, often a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, to stereoselectively reduce the double bond of an α,β-unsaturated amino acid derivative. The choice of the chiral ligand is crucial in dictating the stereochemical outcome of the reaction, allowing for the selective synthesis of the desired D-enantiomer.

Another significant enantioselective method is the Friedel-Crafts conjugate addition. This reaction involves the addition of an indole (B1671886) nucleophile to an electrophilic β-substituted acrylate (B77674) derivative. The use of a chiral catalyst, such as a chiral Brønsted acid or a chiral Lewis acid complex, can effectively control the stereochemistry of the newly formed stereocenter, leading to an enantiomerically enriched tryptophan derivative.

Application of Enzyme-Catalyzed Enantiomeric Resolution

Enzymatic resolution offers a highly selective and environmentally benign alternative for obtaining enantiomerically pure amino acids. This method takes advantage of the inherent stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. For the synthesis of D-tryptophan derivatives, specific enzymes can be employed to selectively react with one enantiomer, allowing for the separation of the desired D-isomer.

One common approach is the use of proteases, such as papain, which can catalyze the stereoselective synthesis of anilides from N-acylated DL-amino acids. The enzyme will selectively catalyze the reaction of the L-enantiomer, leaving the N-acyl-D-amino acid unreacted and thus allowing for its separation and subsequent hydrolysis to the free D-amino acid. Another powerful enzymatic method involves the use of D-amino acid aminotransferases (DAAT), which can catalyze the synthesis of D-amino acids from the corresponding α-keto acids. Furthermore, L-amino acid deaminases can be used in a multi-enzyme system to achieve a stereoinversion from an L-amino acid to the corresponding D-amino acid. While specific examples for the resolution of DL-5-methyltryptophan are not extensively detailed, these general enzymatic methods for tryptophan derivatives are highly applicable.

N-Boc Protection and Deprotection Chemistries

The protection of the α-amino group of 5-methyl-D-tryptophan with the tert-butyloxycarbonyl (Boc) group is a critical step in many synthetic routes. The Boc group is widely used due to its stability under a variety of reaction conditions and the relative ease of its removal under specific acidic conditions.

Optimized Protocols for N-Boc Functional Group Introduction

The most common method for the introduction of the N-Boc group involves the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The choice of solvent and base can be optimized to achieve high yields and purity.

| Reagent/System | Base | Solvent | Temperature | Yield | Reference |

| (Boc)₂O | NaHCO₃/NaOH | Dioxane/Water | Room Temp. | High | |

| (Boc)₂O | Triethylamine | Methanol | Not specified | Good | |

| (Boc)₂O | Ionic Liquid | None (neat) | Room Temp. | Excellent | |

| (Boc)₂O | Iodine (catalytic) | None (solvent-free) | Room Temp. | High | |

| (Boc)₂O | Perchloric acid on silica (B1680970) gel | None (solvent-free) | Room Temp. | High |

These protocols are generally applicable to amino acids, including tryptophan derivatives, and offer a range of conditions from aqueous to solvent-free, allowing for flexibility in the synthetic design.

Development of Mild and Selective N-Boc Deprotection Strategies

The removal of the N-Boc group is typically achieved by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. However, for substrates containing other acid-sensitive functional groups, the development of milder and more selective deprotection methods is crucial.

Several alternative methods have been developed to address this challenge. For instance, the use of p-toluenesulfonic acid (pTSA) in a deep eutectic solvent has been shown to be an eco-friendly and efficient method for N-Boc deprotection at room temperature. Another mild method employs oxalyl chloride in methanol, which can selectively deprotect the N-Boc group in the presence of other acid-labile functionalities. Interestingly, the deprotection of N-Boc on certain nitrogen heterocycles like imidazoles and pyrazoles can be achieved with sodium borohydride (B1222165) in ethanol, while N-Boc protected indoles remain intact, highlighting the potential for high selectivity.

| Reagent/System | Solvent | Key Features | Reference |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Standard, strong acid condition | |

| Hydrochloric acid (HCl) | Dioxane or Methanol | Common strong acid condition | |

| p-Toluenesulfonic acid (pTSA) | Deep Eutectic Solvent | Eco-friendly, room temperature | |

| Oxalyl chloride | Methanol | Mild, selective for N-Boc | |

| Sodium borohydride (NaBH₄) | Ethanol | Selective for certain heterocycles |

Advanced Coupling and Functionalization Techniques

Further modification of the this compound scaffold can be achieved through various advanced coupling and functionalization reactions, primarily targeting the indole ring. These modifications are essential for creating a diverse range of analogues for biological screening.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. For instance, a Negishi cross-coupling reaction can be employed to introduce alkyl or other functional groups at a halogenated position of the indole ring. This has been demonstrated with the coupling of various alkyl iodides with Nα-Boc-7-bromotryptophan methyl ester.

Another important strategy is the direct C-H functionalization of the indole nucleus. This approach avoids the need for pre-functionalization of the indole ring with a halogen or other leaving group, making it a more atom-economical process. Iridium-catalyzed C-H borylation has been successfully applied to N-Boc-tryptophan methyl ester, allowing for the introduction of a boronate ester at the C2 or C7 position. This borylated intermediate can then be used in subsequent Suzuki-Miyaura cross-coupling reactions to introduce a wide variety of aryl and heteroaryl substituents. Furthermore, palladium-catalyzed C-H olefination of N-Boc-tryptophan residues in peptides has been reported, demonstrating the feasibility of introducing alkenyl groups onto the indole ring.

These advanced techniques provide a versatile platform for the late-stage diversification of the this compound structure, enabling the synthesis of complex and novel molecules.

Amide Coupling Methodologies for Oligopeptide Formation

This compound is primarily designed for incorporation into peptide chains. The formation of the amide (peptide) bond is a critical step, typically achieved through the reaction of the carboxylic acid of an N-protected amino acid with the amine group of another amino acid. The tert-butoxycarbonyl (Boc) group on the nitrogen of 5-methyl-D-tryptophan serves as a crucial protecting group, preventing unwanted side reactions at the α-amino group during coupling.

The coupling process requires the activation of the carboxylic acid moiety. A variety of reagents have been developed for this purpose, often used with additives to enhance efficiency and suppress racemization. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These are frequently used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt). Current time information in Chatham County, US. The use of an additive like HOBt is known to be beneficial when coupling N-α-Boc-D-tryptophan derivatives.

The general strategy involves activating the carboxyl group of this compound, which is then attacked by the nucleophilic amino group of the adjacent amino acid in the target peptide sequence. The reaction conditions are optimized to be mild to preserve the stereochemical integrity of the chiral centers. For electron-deficient amines, a combination of EDC, 4-dimethylaminopyridine (B28879) (DMAP), and a catalytic amount of HOBt can provide excellent yields. While the indole nitrogen of tryptophan can sometimes be left unprotected, side-chain protecting groups are often employed to prevent side reactions, especially during the final cleavage of the peptide from a solid support.

Table 1: Common Reagents for Amide Coupling of N-Boc-Amino Acids

| Coupling Reagent | Additive | Key Features |

|---|---|---|

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-hydroxybenzotriazole) | Water-soluble byproducts, widely used in solid-phase and solution-phase synthesis. Current time information in Chatham County, US. |

| DCC (N,N'-dicyclohexylcarbodiimide) | HOBt or DMAP | High reactivity, but byproduct (DCU) is insoluble and must be filtered. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | Highly efficient, often used for difficult couplings. |

| Ynamides | None required | Act as novel coupling reagents under very mild conditions, minimizing racemization. |

Regioselective Indole Ring Methylation at C5-Position

Direct, selective methylation of the C5 position on a pre-formed tryptophan molecule is challenging due to the multiple reactive sites on the indole ring. Therefore, a common and effective strategy is to construct the indole ring from a precursor that already contains the methyl group in the desired position. The Fischer indole synthesis is a classic and powerful method for this purpose.

This synthesis involves the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. To produce 5-methyl-tryptophan, 4-methylphenylhydrazine (B1211910) is used as the key starting material. This precursor ensures that the methyl group is positioned correctly on the resulting indole ring. The hydrazine (B178648) is reacted with a suitable aldehyde carrying the protected amino acid backbone, leading to the formation of the 5-methylindole (B121678) moiety. While this method is highly effective for regiocontrol, achieving the desired D-stereochemistry requires starting with a chiral precursor for the amino acid portion or resolving the resulting racemic mixture.

Palladium-Mediated Heteroannulation Reactions

A more modern and versatile approach for synthesizing substituted tryptophan derivatives is the palladium-catalyzed heteroannulation reaction. This method allows for the concise construction of optically active tryptophans from appropriately substituted anilines and a chiral internal alkyne.

To synthesize 5-methyl-D-tryptophan, the process would start with 5-methyl-2-iodoaniline. This is coupled with a chiral alkyne precursor that contains the protected D-amino acid backbone. The palladium catalyst, such as palladium acetate (B1210297), facilitates the intramolecular cyclization to form the indole ring. This strategy offers high control over both regiochemistry (defined by the starting aniline) and stereochemistry (defined by the chiral alkyne). The method has been successfully applied to the large-scale synthesis of related D-tryptophan derivatives, demonstrating its robustness and utility.

Table 2: Key Components in Palladium-Mediated Tryptophan Synthesis

| Component | Role | Example |

|---|---|---|

| Substituted Aniline | Provides the benzene (B151609) portion of the indole ring and dictates substitution pattern. | 5-Methyl-2-iodoaniline (for 5-methyl substitution) |

| Chiral Alkyne | Provides the pyrrole (B145914) ring and the chiral amino acid backbone. | Prepared from D-valine or other chiral sources. |

| Palladium Catalyst | Facilitates the C-N and C-C bond formations to create the indole ring. | Palladium(II) acetate [Pd(OAc)₂] |

| Ligand/Base | Optimizes catalyst activity and reaction conditions. | DABCO (1,4-diazabicyclo[2.2.2]octane) |

Nickel-Catalyzed Reductive Cross-Coupling for Chiral Precursors

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the asymmetric synthesis of unnatural α-amino acids. These methods can generate the chiral center of the amino acid with high enantioselectivity. An enantioconvergent approach can utilize a racemic alkyl electrophile and couple it with an organozinc reagent in the presence of a chiral nickel catalyst.

For the synthesis of a precursor to this compound, a nickel-catalyzed reductive cross-coupling could be employed to couple a suitable organohalide derived from the 5-methylindole moiety with a chiral α-amino acid synthon. This strategy is advantageous because it uses an earth-abundant metal and often proceeds under mild conditions, tolerating a wide variety of functional groups. The reaction enables the racemization-free cross-coupling of iodides derived from serine or homoserine with various halides, providing convenient access to diverse and enantiopure amino acids.

Sequential C-H Activation in Tryptophan Derivative Synthesis

Sequential C-H activation represents a cutting-edge strategy for the synthesis and functionalization of complex molecules like tryptophan derivatives. This approach involves the direct conversion of C-H bonds into C-C or C-heteroatom bonds, offering an atom-economical route that avoids pre-functionalized starting materials.

A unified strategy for synthesizing tryptophan-containing natural products has been developed using sequential C-H activation. For instance, a palladium(II)-catalyzed β-methyl C(sp³)–H monoarylation can be used to construct the core tryptophan skeleton from an inexpensive starting material like alanine. Subsequent C-H activation at another position on the indole ring allows for further functionalization. While direct C5-methylation via C-H activation is an ongoing area of research, this methodology's power lies in its ability to build the complex indole structure through a series of precise, directed reactions. Another approach involves late-stage C-H borylation of a tryptophan derivative, followed by a subsequent reaction to introduce the desired functional group.

Biocatalytic Synthesis of Substituted D-Tryptophans

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing non-canonical amino acids like 5-methyl-D-tryptophan. Enzymes operate under mild conditions and can exhibit exquisite stereo- and regioselectivity, making them ideal for the synthesis of chiral molecules.

One prominent biocatalyst is Tryptophan Synthase (TrpS), which naturally catalyzes the C-C bond formation between indole and L-serine to produce L-tryptophan. The isolated β-subunit (TrpB) or engineered variants of TrpS can accept a range of substituted indoles as substrates. To synthesize 5-methyl-L-tryptophan, 5-methylindole can be used as the substrate in a TrpS-catalyzed reaction with L-serine.

To obtain the desired D-enantiomer, a multi-enzyme cascade can be employed. A one-pot biocatalytic process has been developed to convert indoles into D-tryptophans. This system first uses Tryptophan Synthase (TrpS) to produce the L-amino acid. Subsequently, a stereoinversion cascade, mediated by an L-amino acid deaminase (LAAD) and an engineered D-amino acid aminotransferase (DAAT), converts the L-enantiomer into the D-enantiomer with high enantiomeric excess.

Another biocatalytic route involves the use of D-amino acid dehydrogenases (DAADHs), which catalyze the reductive amination of α-keto acids to the corresponding D-amino acids. By starting with the α-keto acid precursor of 5-methyl-tryptophan, a DAADH can be used to generate 5-methyl-D-tryptophan directly.

Table 3: Enzymatic Approaches to Substituted D-Tryptophans

| Enzymatic Strategy | Key Biocatalyst(s) | Starting Materials | Product | Key Features |

|---|---|---|---|---|

| Multi-enzyme Cascade | Tryptophan Synthase (TrpS), L-Amino Acid Deaminase (LAAD), D-Amino Acid Aminotransferase (DAAT) | Substituted Indole (e.g., 5-methylindole), L-Serine | Substituted D-Tryptophan | One-pot synthesis from indole with high enantiomeric excess. |

| Reductive Amination | D-Amino Acid Dehydrogenase (D-AADH) | α-keto acid of the target amino acid, Ammonia | D-Amino Acid | Direct asymmetric synthesis to the D-enantiomer. |

| Chemoenzymatic Synthesis | Tryptophan Halogenase, L-Amino Acid Oxidase (LAAO) | L-Tryptophan | Racemic mixture of halogenated D/L-Tryptophan | Enzymatic functionalization followed by deracemization. |

Advanced Spectroscopic and Structural Elucidation of N Boc 5 Methyl D Tryptophan and Its Derivatives

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Single-crystal X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute configuration. While a specific crystal structure for N-Boc-5-methyl-D-tryptophan is not publicly available, analysis of related tryptophan derivatives reveals common structural motifs. researchgate.netnih.gov

In the solid state, one would expect to observe intermolecular hydrogen bonding, likely involving the carboxylic acid group and the NH groups of the indole (B1671886) and Boc-carbamate. nih.gov The crystal packing would arrange the molecules to maximize these interactions and optimize van der Waals forces. uliege.be The analysis would confirm the D-configuration at the α-carbon by determining the stereochemistry relative to the rest of the molecule. The conformation of the indole ring relative to the amino acid backbone in the crystal lattice would also be precisely determined. researchgate.net

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the precise molecular weight and to gain structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ would be observed, confirming the molecular formula C₁₇H₂₂N₂O₄ (MW: 318.37 g/mol ).

Tandem mass spectrometry (MS/MS) of the precursor ion reveals characteristic fragmentation patterns for Boc-protected amino acids. nih.gov Common fragmentation pathways in positive-ion mode include the neutral loss of isobutylene (B52900) (56 Da) and/or carbon dioxide (44 Da) from the Boc group, leading to significant fragment ions. nih.govacs.org The loss of the entire Boc group (100 Da) is also a very common fragmentation. niscpr.res.in Fragmentation of the tryptophan side chain can also occur. nih.gov

Interactive Data Table: Predicted ESI-MS/MS Fragmentation for [M+H]⁺ of this compound

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 319.16 | [M+H]⁺ | Protonated molecular ion |

| 263.18 | [M+H - C₄H₈]⁺ | Loss of isobutylene from Boc group |

| 219.12 | [M+H - C₅H₈O₂]⁺ | Loss of Boc group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. nih.gov The N-H stretching vibration of the indole ring is typically observed around 3400 cm⁻¹. tandfonline.com The N-H stretch of the Boc-carbamate group appears in a similar region, often around 3350 cm⁻¹. The broad O-H stretch from the carboxylic acid group is expected between 2500 and 3300 cm⁻¹. Crucially, two distinct carbonyl (C=O) stretching bands would be visible: one for the urethane (B1682113) carbonyl of the Boc group at approximately 1715 cm⁻¹ and another for the carboxylic acid carbonyl around 1680-1700 cm⁻¹. tandfonline.comsemanticscholar.org Aromatic C-H stretches and C=C bending vibrations from the indole ring would also be present. researchgate.net

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

|---|---|---|

| ~3400 | Indole N-H | Stretch |

| ~3350 | Carbamate (B1207046) N-H | Stretch |

| 2500-3300 | Carboxylic Acid O-H | Stretch (Broad) |

| ~2980 | Aliphatic C-H | Stretch |

| ~1715 | Boc C=O | Stretch |

| ~1700 | Carboxylic Acid C=O | Stretch |

Chiroptical Methods for Stereochemical Characterization

Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are essential for confirming the stereochemistry of chiral molecules. The CD spectrum provides information about the differential absorption of left and right circularly polarized light. For tryptophan derivatives, the indole chromophore gives rise to characteristic CD signals in the far-UV region (200-250 nm) and near-UV region (250-300 nm). scispace.com

The sign and magnitude of the Cotton effects are highly sensitive to the absolute configuration (D or L) and the side-chain conformation. mdpi.com D-amino acid derivatives typically show CD spectra that are mirror images of their L-counterparts. Therefore, the CD spectrum of this compound would be expected to show distinct positive or negative bands that confirm its D-configuration when compared to the known spectrum of the corresponding L-isomer. scispace.comacs.org

Computational and Theoretical Investigations of N Boc 5 Methyl D Tryptophan

Molecular Modeling and Docking Studies of Compound-Receptor Interactions

Molecular modeling and docking are powerful computational tools used to predict the interaction between a ligand, such as N-Boc-5-methyl-D-tryptophan, and a receptor, typically a protein. These studies are fundamental in drug discovery and design, providing insights into binding affinities, modes of interaction, and the structural basis of molecular recognition.

Docking simulations for this compound would involve preparing a 3D structure of the molecule and a target receptor. The docking algorithm would then explore various possible binding poses of the ligand within the receptor's active site, scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group on the amine and the methyl group on the indole (B1671886) ring would significantly influence its binding profile compared to unsubstituted D-tryptophan. These groups can affect the molecule's conformation and introduce steric hindrance or favorable hydrophobic interactions.

For instance, studies on similar tryptophan derivatives have shown that modifications to the indole ring can alter binding specificity and affinity for various receptors. Molecular docking could elucidate how the 5-methyl group of this compound fits into the binding pocket of a target, potentially enhancing or diminishing its activity. The results of such studies are often presented in tables summarizing docking scores and key interacting residues.

Table 1: Illustrative Example of a Docking Study Data Table for this compound

| Target Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| Example Receptor A | -8.5 | Tyr82, Phe256, Leu340 | Amide of Boc group with Ser83 | Methyl group with Val252, Indole ring with Trp337 |

| Example Receptor B | -7.2 | Asp121, Asn152, Ile298 | Carbonyl of Boc group with Arg120 | Boc group with Leu294, Methyl group with Ala155 |

Note: This table is a hypothetical representation of potential docking results and is not based on published data for this compound.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations provide a detailed understanding of the electronic properties of a molecule, which are crucial for its reactivity and interactions. For this compound, QM methods like Hartree-Fock or post-Hartree-Fock methods could be employed to determine its molecular orbitals, electron density distribution, and electrostatic potential.

These calculations would reveal how the electron-donating methyl group at the 5-position of the indole ring influences the electronic structure of the aromatic system. This, in turn, affects the molecule's ability to participate in π-π stacking interactions, a common binding motif for tryptophan derivatives. Furthermore, QM calculations can predict key properties such as ionization potential and electron affinity, which are related to the molecule's redox behavior. The calculated atomic charges can also inform the parameterization of molecular mechanics force fields used in subsequent molecular dynamics simulations.

Density Functional Theory (DFT) Applied to Reaction Mechanisms and Pathways

Density Functional Theory (DFT) is a widely used quantum mechanical method that is particularly well-suited for studying the electronic structure and reactivity of medium to large-sized molecules like this compound. DFT calculations can be used to investigate the transition states and energy barriers of chemical reactions involving this compound.

For example, DFT could be employed to study the mechanism of the removal of the Boc protecting group or the metabolic pathways of this compound. By mapping the potential energy surface of a reaction, researchers can identify the most likely reaction pathways and the structures of intermediates and transition states. This information is invaluable for understanding the compound's stability and metabolic fate.

Table 2: Hypothetical DFT Calculation Results for a Reaction Involving this compound

| Reaction Step | Reactant Energy (Hartree) | Transition State Energy (Hartree) | Product Energy (Hartree) | Activation Energy (kcal/mol) |

| Boc Deprotection | -1254.345 | -1254.301 | -1254.456 | 27.6 |

| Hydroxylation at C4 | -1254.345 | -1254.289 | -1254.398 | 35.1 |

Note: This table presents hypothetical data to illustrate the output of DFT calculations and is not derived from actual research on this compound.

Molecular Dynamics (MD) Simulations of Ligand-Biomolecule Complexes

Molecular dynamics simulations provide a dynamic view of a molecule and its interactions with its environment over time. For this compound, an MD simulation would typically start with a docked pose of the ligand in its receptor. The system, including the protein, ligand, and surrounding solvent molecules, is then allowed to evolve over time according to the laws of classical mechanics.

MD simulations can reveal the stability of the ligand-receptor complex, the conformational changes that occur upon binding, and the role of solvent molecules in the interaction. Analysis of the MD trajectory can provide information on the root-mean-square deviation (RMSD) of the ligand and protein, indicating the stability of the binding pose, and the root-mean-square fluctuation (RMSF) of individual residues, highlighting flexible regions of the protein. These simulations are crucial for validating docking results and for gaining a more realistic understanding of the dynamic nature of molecular recognition.

Table 3: Example Data from a Molecular Dynamics Simulation Analysis

| Simulation Parameter | Value | Interpretation |

| Average Ligand RMSD | 1.2 Å | Stable binding pose within the receptor pocket. |

| Average Protein RMSD | 2.5 Å | The overall protein structure remains stable during the simulation. |

| Key Residue RMSF (Tyr82) | 0.8 Å | Low fluctuation, indicating a stable interaction with the ligand. |

| Binding Free Energy (MM/PBSA) | -45.3 kcal/mol | Favorable binding of the ligand to the receptor. |

Note: This table is a representative example of data obtained from MD simulations and is not based on specific studies of this compound.

Applications in Organic Synthesis and Chemical Biology

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The defined stereochemistry and functional handles of N-Boc-5-methyl-D-tryptophan make it an excellent starting point for the asymmetric synthesis of intricate molecular architectures. Its role as a chiral template is fundamental in constructing stereochemically complex natural products and in guiding the stereochemical outcome of key chemical transformations.

This compound and its derivatives are valuable precursors in the total synthesis of indole (B1671886) alkaloids, a large and structurally diverse class of natural products with significant biological activities. The synthesis of N-methyl-D-tryptophan (D-abrine) and its analogs, which are components of several natural products like the cyclodepsipeptide jasplakinolide, highlights this application. nih.gov

A developed strategy for synthesizing various N-Boc-N-methyl-D-tryptophans involves the palladium-catalyzed annulation of ortho-iodoanilines with a chiral building block derived from D-serine. nih.gov This method provides direct access to a range of substituted D-abrine derivatives. For instance, the reaction between a specific chiral aldehyde and various iodoanilines yields the corresponding N-Boc-N-methyl-D-tryptophan analogs with high optical purity. nih.gov This demonstrates the compound's utility in building the core structure of complex alkaloids. The synthesis of the dimeric indole alkaloid (+)-dispegatrine has also been accomplished using 5-methoxy-D-tryptophan ethyl ester, a closely related analog, as the chiral starting material, underscoring the importance of such substituted tryptophans in natural product synthesis. nih.gov

Table 1: Synthesis of N-Boc-N-methyl-D-tryptophan Analogs

| Entry | Iodoaniline Substituent (R) | Product | Yield (%) |

| 1 | H | N-Boc-N-methyl-D-tryptophan methyl ester | 51 |

| 2 | 4-Me | N-Boc-N-methyl-4-methyl-D-tryptophan methyl ester | 45 |

| 3 | 5-Me | N-Boc-N-methyl-5-methyl-D-tryptophan methyl ester | 42 |

| 4 | 6-Me | N-Boc-N-methyl-6-methyl-D-tryptophan methyl ester | 38 |

| 5 | 5-F | N-Boc-N-methyl-5-fluoro-D-tryptophan methyl ester | 48 |

Data sourced from research on the synthesis of D-abrines. nih.gov

The chiral center in this compound plays a crucial role in directing the stereochemical outcome of cyclization reactions, enabling the diastereoselective formation of new stereocenters. This is particularly important in the synthesis of polycyclic structures like those found in many alkaloids.

For example, copper-catalyzed arylation reactions of tryptophan derivatives have been shown to produce aryl-substituted pyrroloindolines with high site- and diastereoselectivity. nih.gov In these reactions, the chirality of the tryptophan-derived stereocenter is the dominant factor controlling the stereochemistry of the product. nih.gov Similarly, diastereoselective Pictet-Spengler cyclizations of N-Boc-tryptophan methyl esters with aldehydes can be used to construct tricyclic indole structures. mdpi.com The chirality of the tryptophan starting material is critical for creating the new stereocenter in the indole system. mdpi.com While these examples may use the L-enantiomer or other substitution patterns, the principle of substrate-controlled diastereoselectivity is directly applicable to this compound for the synthesis of specific D-configured polycyclic systems.

Integration into Peptide and Peptidomimetic Design

In peptide science, this compound is a valuable building block for creating modified peptides and peptidomimetics with enhanced properties. The incorporation of D-amino acids and N-methylated residues can increase metabolic stability, improve bioavailability, and constrain peptide conformation to enhance binding affinity and selectivity for biological targets. researchgate.netmonash.eduupc.edu

This compound is compatible with both solid-phase peptide synthesis (SPPS) and solution-phase synthesis methodologies. In the Boc/Bzl protection scheme for SPPS, the Boc group serves as a temporary protecting group for the N-terminus, which is removed at each cycle with an acid like trifluoroacetic acid (TFA). peptide.com The 5-methyl group on the indole ring is stable to these conditions, allowing for its seamless integration into a growing peptide chain.

The utility of 5-substituted tryptophan analogs has been demonstrated in the synthesis of bioactive peptides. For instance, (S)-5-methoxy-tryptophan and (S)-5-methyl-tryptophan have been incorporated into analogues of the antibacterial agent argyrin A using Fmoc-based SPPS. rsc.org This work highlights how modification at the 5-position of the tryptophan ring can be used to probe and modulate biological activity. rsc.org The use of this compound would follow similar principles in Boc-based SPPS to create peptides containing this specific non-canonical D-amino acid.

N-methylation of amino acid residues is a key strategy in peptidomimetic design to improve pharmacokinetic properties. researchgate.netmonash.edu this compound can be a precursor to Nα-methylated tryptophan residues. A direct method involves the N-methylation of N-Boc protected amino acids using reagents like sodium hydride and methyl iodide. researchgate.net

Furthermore, synthetic strategies have been developed specifically for the efficient synthesis of N-Boc-N-methyl-tryptophans. nih.gov A palladium-catalyzed annulation strategy allows for the direct creation of various N-Boc-N-methyl-D-tryptophan derivatives, which are then ready for incorporation into peptides. nih.gov This provides a direct route to peptides containing N-methylated, 5-substituted D-tryptophan residues, which are valuable for creating libraries of peptidomimetics with potential therapeutic applications.

Development of Radiolabeled Tryptophan Analogs for Research Probes

Radiolabeled tryptophan analogs are powerful tools for non-invasive imaging techniques like Positron Emission Tomography (PET). researchgate.net These probes can be used to study tryptophan metabolism, which is often altered in diseases such as cancer and neurological disorders. nih.govmdpi.com The development of these probes often involves the synthesis of precursors containing a Boc-protected amino acid and a suitable functional group for radiolabeling.

Synthetic routes to access novel tryptophan-based PET agents often start from Boc-protected indole derivatives. nih.gov For example, the synthesis of 18F-labeled 5-methoxy-tryptophan analogs has been achieved through a multi-step synthesis that involves a Boc-protected indole intermediate. nih.gov Similarly, the synthesis of potential IDO1 imaging agents like 5-[18F]F-α-methyl tryptophan involves precursors where the indole nitrogen is protected with a Boc group to improve the efficiency of the radiolabeling step. nih.gov These strategies demonstrate that a Boc-protected scaffold, such as that in this compound, is a key feature in the design and synthesis of these sophisticated molecular imaging agents. The 5-methyl group could serve as a stable substituent in the design of new PET tracers targeting specific metabolic pathways.

Synthesis of Positron Emission Tomography (PET) Tracers

This compound and its analogs play a crucial role as precursors in the synthesis of radiolabeled tryptophan derivatives for Positron Emission Tomography (PET) imaging. The Boc (tert-butoxycarbonyl) protecting group is instrumental in simplifying the multi-step synthesis and radiolabeling processes required to produce these advanced diagnostic tools. PET imaging with radiolabeled tryptophan analogs allows for the non-invasive in vivo visualization and quantification of metabolic pathways, such as the kynurenine (B1673888) pathway, which is often upregulated in various pathological conditions, including cancer and neurological disorders. jove.comthno.org

The development of fluorine-18 (B77423) ([¹⁸F]) labeled tryptophan derivatives is of particular interest due to the favorable half-life of ¹⁸F (109.7 minutes) compared to carbon-11 (B1219553) ([¹¹C], 20.4 minutes), which allows for more complex synthetic manipulations and longer imaging times. jove.comsnmjournals.org The synthesis of these tracers often involves the introduction of the ¹⁸F isotope onto a protected tryptophan scaffold. For instance, the synthesis of L- and D-5-[¹⁸F]fluorotryptophan has been achieved through the Cu(I) catalyzed [¹⁸F]fluorodeboronylation of the corresponding N-Boc and tert-butyl ester protected 5-boronic ester tryptophan precursors. nih.gov Although the radiochemical yields can be moderate, this method provides the desired PET tracers with high radiochemical purity and specific activity sufficient for preclinical studies. nih.gov

In a similar vein, the synthesis of 5-[¹⁸F]fluoro-α-methyl-L-tryptophan ([¹⁸F]F-AMT), a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO1), utilizes an N-Boc protected precursor. thno.orgnih.gov The synthesis can proceed via a copper-catalyzed radiofluorination of a 5-BPin-α-methyl-L-tryptophan derivative, where the α-methyl group and the Boc-protection on the amine are key structural features. thno.orgnih.gov This approach has been successful in producing a library of fluorinated tryptophan PET agents. nih.govresearchgate.net

The table below summarizes key data from the synthesis of various tryptophan-based PET tracers where N-Boc protected precursors are implicitly or explicitly involved.

| Radiotracer | Precursor Type | Radiolabeling Method | Radiochemical Yield (RCY) | Reference |

| L/D-5-[¹⁸F]fluorotryptophan | N-Boc/tBu protected 5-boronic ester tryptophan | Cu(I) catalyzed [¹⁸F]fluorodeboronylation | 1.5 ± 0.6% | nih.gov |

| 5-[¹⁸F]Fluoro-α-methyl-L-tryptophan ([¹⁸F]F-AMT) | 5-BPin-α-methyl-L-tryptophan derivative | Copper-catalyzed radiofluorination | 10.9% - 14.9% (decay corrected) | thno.org |

| NIn-Me-6-[¹⁸F]FTrp | Boronate precursor | Alcohol-enhanced Cu-mediated radiofluorination | 45 ± 7% | mdpi.com |

| 5-HO-7-[¹⁸F]FTrp | Diborylated tryptophan precursor | Alcohol-enhanced Cu-mediated radiofluorination | 29 ± 4% | mdpi.com |

| α-[¹¹C]methyl-L-tryptophan | Schiff base of L-tryptophan methyl ester | Alkylation with [¹¹C]CH₃I | 20-25% (uncorrected) | nih.gov |

Photoredox Radiolabeling Strategies for Isotopic Incorporation

More recently, photoredox catalysis has emerged as a powerful and mild method for the synthesis of ¹⁸F-labeled tryptophan analogs. nih.gov This strategy offers an alternative to traditional, often harsher, radiolabeling conditions. In one approach, the synthesis of enantiopure 4-F-5-OMe-tryptophans (L/D-T13) and 6-F-5-OMe-tryptophans (L/D-T18) was achieved using photoredox radiofluorination. nih.gov The synthesis of the necessary precursors involved a nickel-catalyzed reductive cross-coupling of a protected indole with a chiral iodo-N-Boc-serine methyl ester. nih.gov This highlights the importance of the N-Boc protecting group in the construction of the complex precursor required for the subsequent light-mediated radiolabeling step.

The photoredox radiofluorination itself demonstrated acceptable to good radiochemical yields and high enantiomeric and radiochemical purity. nih.gov This innovative method simplifies access to novel tryptophan-based PET agents, potentially accelerating the development of new diagnostic tools for monitoring diseases like melanoma. nih.gov

The following table details the results of photoredox radiofluorination for producing tryptophan-based PET tracers.

| Radiotracer | Precursor Synthesis Highlight | Radiolabeling Method | Radiochemical Yield (RCY) | Enantiomeric Excess (ee) | Radiochemical Purity (RCP) | Reference |

| L/D-[¹⁸F]T13 & L/D-[¹⁸F]T18 | Ni-catalyzed coupling with (R/S)-iodo-N-Boc-serine methyl ester | Photoredox radiofluorination | 2.6 ± 0.5% to 32.4 ± 4.1% | ≥ 99.0% | > 98.0% | nih.gov |

Participation in Diketopiperazine and Other Heterocyclic Scaffold Construction

N-Boc-tryptophan derivatives are fundamental building blocks in the synthesis of diketopiperazines (DKPs), a class of cyclic dipeptides with a wide range of biological activities. rsc.orgrsc.orgnih.gov The N-Boc protecting group is crucial for the controlled, stepwise coupling of amino acids to form the linear dipeptide precursor, which is then deprotected and cyclized to yield the diketopiperazine core. nih.gov

For example, the total synthesis of tryprostatin A, a tryptophan-containing DKP, involves the coupling of an N-Boc-proline with a modified tryptophan derivative. rsc.orgrsc.org The Boc group is subsequently removed to allow for the intramolecular cyclization that forms the diketopiperazine ring. rsc.orgrsc.org Similarly, in the synthesis of maremycins A and B, another set of complex DKP alkaloids, an N-Boc-protected tryptophan derivative is a key intermediate. rsc.org

Beyond diketopiperazines, N-Boc-tryptophan is utilized in the construction of other complex nitrogen-containing heterocyclic scaffolds. nih.govacs.org For instance, it is a precursor in the synthesis of bridged β-carboline scaffolds through an intramolecular Pictet-Spengler condensation. st-andrews.ac.uk In this synthesis, the Boc group on the tryptophan nitrogen plays a role in the cyclization process. The synthesis of various heterocyclic structures often relies on the robust and versatile nature of the Boc protecting group to control reactivity and stereochemistry during the construction of these complex molecules. nih.gov

The table below provides examples of heterocyclic scaffolds synthesized using N-Boc-tryptophan derivatives.

| Heterocyclic Scaffold | Synthetic Strategy | Role of N-Boc-tryptophan | Key Intermediates | Reference |

| Tryprostatin A (Diketopiperazine) | Sequential C-H activation and cyclization | N-Boc-6-OMe-Trp used in dipeptide formation | Dipeptide 17 | rsc.orgrsc.org |

| Maremycins A and B (Diketopiperazine) | C-H methylation and cyclization | N-Boc-tryptophan derivative | Dipeptide product 29 | rsc.org |

| Bridged β-carboline | Intramolecular Pictet-Spengler condensation | L-Tryptophan derivative with Boc protection | Aldehyde 7 | st-andrews.ac.uk |

| Tryptophan-dehydrobutyrine diketopiperazine (TDD) | Coupling and cyclization | N-Boc-threonine coupled with tryptophan derivative | Dipeptide 9 | nih.govd-nb.info |

Enzyme Interaction and Biochemical Pathway Studies in Vitro

Investigations with Indoleamine 2,3-Dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan degradation. rsc.orgnih.gov Its role in immune evasion by tumors has made it a significant target for therapeutic intervention. nih.govresearchgate.net

N-Boc-5-methyl-D-tryptophan as a Substrate or Modulator of IDO1 Activity

Direct enzymatic assays evaluating this compound as a substrate or inhibitor of IDO1 are not prominently featured in available scientific literature. However, based on the known structure-activity relationships of tryptophan analogs, it is highly probable that this compound would act as an inhibitor rather than a substrate for IDO1. The bulky N-Boc protecting group is a common feature in the synthesis of tryptophan derivatives and is known to prevent the amino acid from undergoing enzymatic reactions that require a free amino group for substrate recognition and catalysis. nih.gov

Furthermore, while IDO1 exhibits a broader substrate specificity than TDO and can metabolize D-tryptophan, the efficiency is significantly lower compared to the natural L-enantiomer. pnas.org The addition of a methyl group at the 5-position of the indole (B1671886) ring can also influence binding to the active site. For instance, 1-methyl-D-tryptophan (Indoximod) is a known IDO1 inhibitor that has been investigated in clinical trials. frontiersin.orgplos.org Therefore, the combination of the N-Boc group, the 5-methyl substitution, and the D-configuration strongly suggests that this compound would likely function as a competitive inhibitor of IDO1, binding to the active site but not undergoing catalytic conversion.

Design and Evaluation of Mechanistic Probes for IDO1 Catalysis

The design of tryptophan analogs as mechanistic probes is a crucial area of research for understanding the catalytic cycle of IDO1. rsc.org These probes are often designed to mimic or intercept putative intermediates in the enzymatic reaction. The N-Boc protecting group is frequently employed during the synthesis of such probes to control reactivity at the amino group. rsc.org

While this compound itself has not been specifically highlighted as a mechanistic probe in the available literature, its synthesis would follow established chemical routes. The N-Boc protection strategy is a standard step in the laboratory synthesis of various tryptophan analogs intended for biological evaluation. nih.gov The development of such probes often involves the strategic placement of functional groups that can report on or halt the enzymatic process at a specific stage.

Interaction with Tryptophan Hydroxylase (TPH) Enzymes

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of serotonin. There are two isoforms, TPH1, found primarily in the periphery, and TPH2, located in the brain. The introduction of a substituent at the 5-position of the indole ring, as in this compound, would directly block the site of hydroxylation by TPH. The natural substrate, L-tryptophan, is hydroxylated at the 5-position to form 5-hydroxytryptophan. nih.gov

Consequently, it can be definitively stated that this compound cannot act as a substrate for TPH. The presence of the methyl group at the C5 position of the indole ring physically prevents the enzymatic hydroxylation at this site. It is plausible that the compound could act as a competitive inhibitor, occupying the active site and preventing the binding of the natural substrate, L-tryptophan. The N-Boc group and the D-configuration would further influence its binding affinity for TPH.

Studies on Tryptophan 2,3-Dioxygenase (TDO)

Tryptophan 2,3-dioxygenase (TDO) is another heme-containing enzyme that catalyzes the first step of the kynurenine pathway, primarily in the liver. nih.govpnas.org

Analysis of Stereospecificity in TDO-D-Tryptophan Analog Interactions

TDO exhibits a high degree of stereospecificity for its natural substrate, L-tryptophan. pnas.orgpnas.org Structural and biochemical studies have consistently shown that D-tryptophan is a very poor substrate for TDO and acts as a weak competitive inhibitor. pnas.org The precise arrangement of the L-tryptophan molecule within the active site of TDO allows for optimal interactions that are not possible with the D-enantiomer. nih.govpnas.org

Given this high stereospecificity, this compound is not expected to be a substrate for TDO. The D-configuration of the amino acid backbone is the primary determinant for this lack of activity. The additional modifications of the N-Boc group and the 5-methyl substitution would likely further hinder any productive binding to the TDO active site.

| Compound | Enzyme | Interaction Type | Supporting Rationale |

| This compound (Inferred) | IDO1 | Likely Inhibitor | Bulky N-Boc group, D-configuration, and 5-methyl substitution likely prevent catalysis and favor competitive binding. |

| This compound (Inferred) | TPH | Inhibitor | Methyl group at the 5-position blocks the site of enzymatic hydroxylation. |

| This compound (Inferred) | TDO | Not a Substrate/Weak Inhibitor | High stereospecificity of TDO for L-tryptophan; D-enantiomers are poor binders. |

| 1-methyl-D-tryptophan (Indoximod) | IDO1 | Inhibitor | Known IDO1 inhibitor studied in clinical trials. frontiersin.orgplos.org |

| D-Tryptophan | TDO | Weak Competitive Inhibitor | TDO is highly stereospecific for L-Tryptophan. pnas.org |

Exploration of Other Tryptophan Metabolic Enzymes and Pathways

Beyond IDO1, TPH, and TDO, the tryptophan metabolic network includes a variety of other enzymes. For instance, dimethylallyltryptophan synthases (DMATSs) are involved in the prenylation of tryptophan. Interestingly, some bacterial DMATSs have been shown to accept 5-methyl-D-tryptophan as a substrate, in some cases even more readily than the corresponding L-enantiomer. rsc.orgrsc.orgresearchgate.net This suggests that the 5-methyl-D-tryptophan scaffold can be recognized and processed by certain enzymes. However, the presence of the N-Boc group on this compound would likely preclude its activity with DMATSs as well, as these enzymes typically require a free amino group for their catalytic mechanism.

The metabolism of D-tryptophan in mammals can also occur via D-amino acid oxidase (DAAO), which converts D-tryptophan to indole-3-pyruvic acid. nih.gov This intermediate can then be transaminated to form L-tryptophan. Whether this compound could be a substrate for DAAO is uncertain without direct experimental evidence. The N-Boc group might hinder its recognition by the enzyme.

Stereoselective Interactions with Chiral Biomolecules (e.g., in Phospholipid Membranes)

The chirality of a molecule is fundamental to its interaction with biological systems, which are themselves inherently chiral. The D-configuration of this compound dictates a unique spatial arrangement that influences its binding to chiral biomolecules like enzymes and membrane components, differing significantly from its L-enantiomer.

Research on the stereoselective interactions of tryptophan enantiomers within phospholipid membranes provides a valuable model for understanding the potential behavior of this compound. Studies using nuclear magnetic resonance (NMR) and molecular dynamics (MD) simulations have shown that even non-covalent interactions between chiral molecules can lead to significant stereoselective effects. mdpi.com For instance, the interaction between the chiral drug S-ketoprofen and tryptophan enantiomers in a phospholipid membrane demonstrated stereoselectivity in photoinduced radical processes. mdpi.com

It was observed that the L-enantiomer of tryptophan has a greater affinity for and deeper insertion into the hydrophobic core of the lipid bilayer compared to the D-enantiomer. mdpi.com This differential partitioning within the membrane can affect the rate and outcome of subsequent chemical reactions. mdpi.com Applied to this compound, this principle suggests that its D-configuration would likely result in a distinct localization and orientation within a phospholipid membrane compared to its L-counterpart. This stereoselective interaction could influence its accessibility to membrane-bound enzymes or its ability to traverse the cell membrane. The physical properties of the lipid bilayer, such as curvature stress, viscosity, and charge, all play a role in modulating these lipid-protein interactions. nih.govacs.org

Table 1: Comparative Membrane Interaction Characteristics of Tryptophan Enantiomers (Analogous Model)

| Characteristic | L-Tryptophan Interaction | D-Tryptophan Interaction | Reference |

|---|---|---|---|

| Membrane Affinity | Higher | Lower | mdpi.com |

| Penetration into Bilayer | Deeper insertion into hydrophobic part | Less deep insertion | mdpi.com |

| Reaction Rate with Lipids (in presence of photosensitizer) | Faster | Slower | mdpi.com |

Computational Insights into Enzyme Binding Modes and Catalytic Mechanisms

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are indispensable tools for elucidating the binding modes of small molecules like this compound to their enzymatic targets. These in silico approaches provide a structural hypothesis for observed biological activity and can guide the design of more potent and selective analogs.

For tryptophan derivatives targeting enzymes like IDO1, docking studies are used to predict the binding pose within the active site. rsc.org Such studies on tryptophan analogues have supported their potential to interact with IDO1 in a manner similar to the natural substrate, L-tryptophan. rsc.org In the case of this compound, computational models would be employed to understand how the bulky N-Boc group and the 5-methyl substituent fit within the enzyme's active site. Docking could reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues.

For example, computational analyses of other complex tryptophan derivatives have been used to propose binding modes to viral capsids, illustrating how multiple specific interactions with key residues can be mapped. nih.govacs.org A similar approach for this compound binding to IDO1 or TDO would involve:

Homology Modeling: Creating a 3D model of the target enzyme if a crystal structure is unavailable.

Molecular Docking: Placing the this compound molecule into the enzyme's active site in various conformations to identify the most energetically favorable binding pose.

Molecular Dynamics (MD) Simulation: Simulating the movement of the ligand-protein complex over time to assess the stability of the binding pose and observe conformational changes.

These simulations could predict whether the compound acts as a competitive inhibitor by occupying the substrate binding site or as an allosteric modulator by binding elsewhere. For instance, studies on TDO have identified noncatalytic "exosites" where tryptophan analogs bind to stabilize the enzyme. nih.gov Computational analysis would be crucial to determine if this compound could interact with such a site.

Table 2: Hypothetical Computational Analysis Workflow for this compound

| Computational Step | Objective | Expected Outcome | Reference (Methodology) |

|---|---|---|---|

| Molecular Docking | Predict the preferred binding pose and affinity within the enzyme active site (e.g., IDO1). | Identification of key amino acid residues involved in binding; calculation of a binding score. | rsc.orgresearchgate.net |

| Molecular Dynamics (MD) Simulation | Assess the stability of the predicted binding mode and analyze the dynamics of the protein-ligand complex. | Root-mean-square deviation (RMSD) plots to confirm stability; analysis of persistent intermolecular interactions over time. | mdpi.com |

| Binding Free Energy Calculation (e.g., MM/PBSA) | Estimate the strength of the interaction between the compound and the enzyme. | A quantitative value for binding affinity to compare with experimental data or other compounds. | nih.gov |

Structure Activity Relationship Sar Studies of N Boc 5 Methyl D Tryptophan Analogs

Influence of Indole (B1671886) Ring Substituents on Biological Recognition and Activity

The indole nucleus is a prevalent scaffold in natural and synthetic molecules with significant biological activity. nih.govresearchgate.net Modifications to the indole ring of tryptophan analogs can dramatically alter their interaction with biological targets, influencing binding affinity and functional outcomes. The indole ring's NH group and its potential for substitution are key factors in these interactions. nih.govresearchgate.net

Substituents on the indole ring can modulate the electronic properties, steric bulk, and hydrogen bonding capacity of the molecule. For instance, in studies of argyrin A analogues, which are potent antibacterial agents, the nature of the substituent at the 5-position of the tryptophan residue was found to be critical for activity. While the parent compound often contains a 4-methoxy-tryptophan, an analogue with a 5-methoxy-tryptophan residue retained some antibacterial activity. rsc.orgscispace.com In contrast, analogues containing (S)-5-chloro- and (S)-5-methyl-tryptophan were found to be essentially inactive against Pseudomonas aeruginosa and Proteus mirabilis. rsc.orgscispace.com

In a different biological context, that of the complement inhibitor compstatin, a 5-methyl-tryptophan modification at a key position was investigated. While blocking the nitrogen in the indole group of tryptophan was found to be important, the specific nature of the substituent also played a role. nih.gov The study compared a 1-methyl-tryptophan analog, which showed significant activity, with a 1-formyl-tryptophan analog, which had similar activity, suggesting that simply blocking the indole nitrogen is a key factor. nih.gov

The following table summarizes findings on how indole ring substituents on tryptophan analogs affect their biological activity in different systems.

| Analog | Biological System | Observed Effect on Activity/Binding | Reference |

| (S)-5-Methoxy-tryptophan | Argyrin A Analogue (Antibacterial) | Showed moderate activity (MIC50 of 90–100 µM) | rsc.orgscispace.com |

| (S)-5-Chloro-tryptophan | Argyrin A Analogue (Antibacterial) | Essentially inactive | rsc.orgscispace.com |

| (S)-5-Methyl-tryptophan | Argyrin A Analogue (Antibacterial) | Essentially inactive | rsc.orgscispace.com |

| 5-Methyl-tryptophan | Tryptophan Repressor (TrpR) | Lower binding affinity compared to tryptophan | biorxiv.org |

| 1-Methyl-tryptophan | Compstatin Analogue (Complement Inhibitor) | High activity (IC50 = 0.21 µM) | nih.gov |

| 1-Formyl-tryptophan | Compstatin Analogue (Complement Inhibitor) | High activity (IC50 = 226 nM), similar to 1-MeW | nih.gov |

Impact of N-Boc Protecting Group and its Modifications on Molecular Interactions

The N-tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many conditions and its ease of removal under mild acidic conditions. organic-chemistry.orgresearchgate.net In the context of SAR studies, the Boc group is not merely an inert protecting moiety; its presence and chemical nature significantly influence the molecular interactions of the amino acid derivative.

The bulky tert-butyl group of the Boc moiety can have significant steric effects, influencing the conformation of the molecule and its ability to fit into a binding pocket. The carbonyl group of the Boc-carbamate can participate in hydrogen bonding, and its chemical environment can be studied using techniques like 13C NMR spectroscopy to understand intermolecular interactions with solvents of varying polarities. mdpi.com

The Boc group's stability is a key feature; it is resistant to most nucleophiles and bases, which allows for selective chemical modifications at other parts of the molecule. organic-chemistry.org However, the interaction of the Boc group with other functional groups on the same nitrogen atom can lead to interesting reactivity. For example, the presence of an acyl group alongside a Boc group on a nitrogen atom can facilitate the cleavage of the Boc group under milder conditions than would otherwise be required. rsc.orgrsc.org This suggests that modifications of the Boc group itself, or the introduction of other groups on the amine nitrogen, could be a strategy to fine-tune the molecule's properties.

In synthetic procedures, the N-Boc protection of tryptophan is a common first step to allow for further modifications, such as alkylation of the indole nitrogen. nih.gov The Boc group effectively shields the primary amine, preventing it from reacting under the conditions used for indole modification. nih.gov The properties of the Boc group are summarized in the table below.

| Property of N-Boc Group | Description | Implication for Molecular Interactions | Reference |

| Steric Bulk | The large tert-butyl group occupies significant space. | Can influence molecular conformation and restrict access to binding sites. | researchgate.net |

| Hydrogen Bonding | The carbonyl oxygen of the carbamate (B1207046) can act as a hydrogen bond acceptor. | Can form specific interactions with biological targets or solvent molecules. | mdpi.com |

| Chemical Stability | Stable to most nucleophiles, bases, and oxidative conditions. | Allows for selective chemical modifications at other positions of the molecule. | organic-chemistry.orgresearchgate.net |

| Acid Labile | Cleaved under mild acidic conditions. | Provides a reliable method for deprotection in synthetic routes. | organic-chemistry.orgresearchgate.net |

| Interaction with other N-substituents | Can interact with other groups on the same nitrogen, affecting reactivity. | Dual protection can lead to facilitated cleavage, offering a point of control. | rsc.orgrsc.org |

Stereochemical Effects on Binding Affinity, Selectivity, and Enzymatic Processing

The stereochemistry at the α-carbon of an amino acid is fundamental to its biological function. While L-amino acids are the building blocks of proteins, D-amino acids also play significant roles in nature, particularly in bacterial cell walls and as signaling molecules. frontiersin.org The use of a D-amino acid, such as in N-Boc-5-methyl-D-tryptophan, has profound implications for its interaction with chiral biological macromolecules like enzymes and receptors.

The spatial arrangement of the substituents around the chiral center in D-amino acids is a mirror image of that in L-amino acids. This can lead to drastically different binding affinities and selectivities. For example, in studies of the E. coli trp repressor, L-tryptophan is the natural corepressor, and its specific stereochemistry is crucial for high-affinity binding to the operator DNA. nih.govresearchgate.net The α-amino and α-carboxyl groups must be correctly oriented to make essential contacts that activate the repressor. nih.govresearchgate.net While analogs with the D-configuration can sometimes bind to the same pocket, the affinity is often significantly lower, and they may fail to induce the correct conformational change for biological activity. biorxiv.org

Enzymatic processing is also highly stereoselective. Most enzymes are evolved to recognize and process L-amino acids. Consequently, D-amino acids are often poor substrates for these enzymes and may even act as inhibitors. mdpi.com This resistance to degradation by common proteases can increase the in vivo stability and bioavailability of peptide-based drugs containing D-amino acids.

However, specific enzymes exist that can process D-amino acids. For example, D-amino acid oxidases and transaminases are involved in the metabolism of D-amino acids. mdpi.com There are also enzymes, known as racemases, that can interconvert L- and D-enantiomers. The synthesis of enantiomerically pure D-amino acids often relies on enzymatic methods, such as the use of D-hydantoinases or other stereoselective enzymes. mdpi.com Furthermore, some enzymes that remove protecting groups, such as certain Cbz-hydrolases, have been shown to be stereoselective, acting preferentially on either the L- or D-form of the protected amino acid. researchgate.net

The following table highlights the key stereochemical effects of using a D-tryptophan analog.

| Aspect | Effect of D-Stereochemistry | Example/Implication | Reference |

| Binding Affinity | Often reduced compared to the L-enantiomer for targets that evolved to bind L-amino acids. | D-tryptophan has a ~25-fold higher KD for the Trp repressor compared to L-tryptophan. | biorxiv.org |

| Selectivity | Can alter or reverse selectivity for different biological targets. | Chiral substitution in polyamide hairpins dramatically affects DNA binding affinity and sequence specificity. | acs.org |

| Enzymatic Processing | Generally resistant to degradation by L-specific proteases and other enzymes. | Leads to increased stability and half-life of peptides containing D-amino acids. | |

| Enzyme Inhibition | Can act as an inhibitor of enzymes that process L-amino acids. | D-tryptophan can act as a noncompetitive inhibitor for L-tryptophan degradation by tryptophanase under certain conditions. | mdpi.com |

| Specialized Enzymes | Recognized and processed by specific enzymes like D-amino acid oxidases and racemases. | The "hydantoinase process" is an industrial method for producing D-amino acids. | mdpi.com |

Future Perspectives and Emerging Research Directions

Advancements in Asymmetric Synthetic Methodologies for Tryptophan Derivatives

The synthesis of enantiomerically pure amino acids, particularly non-proteinogenic derivatives like D-tryptophans, is crucial for their application in pharmacology and materials science. upf.edunih.gov The development of robust and scalable asymmetric syntheses is a continuous pursuit. For a compound like N-Boc-5-methyl-D-tryptophan, future advancements lie in enhancing the efficiency, selectivity, and versatility of existing methods.

Palladium-catalyzed heteroannulation is a powerful strategy for constructing substituted indole (B1671886) rings, which is the core of tryptophan. A concise synthesis of optically active tryptophan derivatives has been developed using this method, starting from substituted o-iodoanilines and a chiral internal alkyne. nih.gov This approach is notable for its scalability, as demonstrated by the large-scale synthesis of over 300g of optically pure 6-methoxy-D-tryptophan, highlighting its industrial applicability. nih.govresearchgate.net The use of the Schöllkopf chiral auxiliary is a key element in this strategy, enabling the preparation of D-isomers from the inexpensive and readily available L-valine. nih.govresearchgate.net

Other emerging techniques include catalytic asymmetric routes such as electrophilic alkylation of glycine (B1666218) derivatives, hydrogenations of olefins and imines, and nucleophilic additions to α-imino esters. researchgate.net The development of phase transfer catalysis combined with electrochemistry also presents a novel approach for the asymmetric synthesis of complex tryptophan derivatives. frontiersin.org These methodologies are continuously being refined to accommodate a wider range of substrates and improve stereoselectivity, which is essential for producing structurally diverse analogues.

| Asymmetric Synthesis Method | Description | Key Advantages | Relevant Research Findings |

|---|---|---|---|

| Palladium-Mediated Heteroannulation | Construction of the indole ring from an o-iodoaniline and a chiral internal alkyne. nih.gov | High versatility for various substitutions on the indole ring; scalable for industrial production. researchgate.net | Successfully applied to the large-scale synthesis of optically pure 6-methoxy-D-tryptophan. nih.govresearchgate.net |

| Schöllkopf Chiral Auxiliary | Uses a chiral bis-lactim ether derived from a natural amino acid (e.g., valine) as a template for asymmetric alkylation. researchgate.net | Provides excellent stereocontrol; allows access to D-amino acids from inexpensive L-amino acid precursors. nih.govresearchgate.net | Enables the synthesis of a wide variety of optically active substituted tryptophan derivatives. researchgate.net |

| Enzymatic Synthesis (TrpB) | Uses the tryptophan synthase β-subunit (TrpB) to catalyze the C-C bond formation between serine and an indole analogue. acs.org | Environmentally benign (aqueous media); high enantioselectivity; operates under mild conditions. nih.goviris-biotech.de | Engineered TrpB variants show broad substrate scope for substituted indoles and can operate at high temperatures. acs.org |

| Asymmetric Hydrogenation | Catalytic hydrogenation of prochiral dehydroamino acid derivatives using chiral rhodium (I) complexes. nih.gov | A major, well-established methodology for producing a wide range of amino acids. renyi.hu | Effective for preparing "unusual" non-proteinogenic amino acids for drug design. nih.gov |

Novel Applications as Chemical Biology Tool Compounds

Tryptophan derivatives are invaluable tools in chemical biology, often employed as probes to investigate protein structure, dynamics, and function. nih.gov The unique spectral properties of the indole ring can be finely tuned by substitution, creating fluorescent analogues that report on their local environment. nih.govresearchgate.net While cyano- and other electron-withdrawing groups are common, the 5-methyl group on this compound provides a more subtle modification.

The D-enantiomer configuration is particularly significant. Since D-amino acids are not incorporated into proteins by the ribosomal machinery, they can be used to study non-ribosomal peptide synthesis or to create peptides that are resistant to degradation by proteases. Research has shown that D-tryptophan has distinct biological functions, including immunomodulatory effects and potential as a prebiotic. frontiersin.org Therefore, peptides incorporating 5-methyl-D-tryptophan could be developed as stable biological probes or modulators of specific pathways.

Furthermore, non-canonical tryptophan analogues can be used to study protein-ligand and protein-protein interactions. iris-biotech.de Introducing a 5-methyl group can alter the electronic properties and steric profile of the indole side chain, providing a means to probe the sensitivity of a binding pocket to such changes. iris-biotech.de The N-Boc protecting group makes the compound an ideal building block for solid-phase peptide synthesis (SPPS), allowing for its precise placement within a peptide sequence to create these advanced chemical biology tools. nih.govmdpi.com

Potential as Precursors for Advanced Biomedical Research Agents and Probes

One of the most promising future directions for this compound is its use as a precursor for synthesizing advanced biomedical agents, particularly for cancer immunotherapy and diagnostic imaging. frontiersin.org The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is a critical metabolic immune checkpoint that suppresses T-cell responses by catabolizing tryptophan. bham.ac.uk Its overexpression in tumors is associated with poor patient prognosis, making it a major therapeutic target. bham.ac.uk

Notably, the D-isomer of 1-methyl-tryptophan (also known as Indoximod or NLG8189) was a prominent IDO1 inhibitor investigated in numerous clinical trials. frontiersin.orgbham.ac.uk This establishes a strong precedent for the therapeutic potential of D-tryptophan derivatives. 5-substituted tryptophans are also of high interest. For instance, the development of 18F-labeled tryptophan derivatives, such as 5-[18F]F-L-α-methyl tryptophan, as PET imaging agents allows for the in-vivo monitoring of tryptophan metabolism and IDO1 activity. nih.gov

This compound is an ideal starting material for creating novel IDO1-targeted agents. The 5-methyl group can influence binding affinity and metabolic stability, while the D-configuration often imparts inhibitory properties and resistance to enzymatic degradation. The N-Boc group facilitates the chemical elaboration of the molecule, which can be deprotected to couple the amino acid to other moieties or to yield the final active compound. researchgate.net The synthesis of borotryptophans as potential agents for Boron Neutron Capture Therapy (BNCT) also demonstrates the utility of tryptophan derivatives as delivery agents to cancer cells. acs.org

| Tryptophan Derivative Class | Biomedical Application | Rationale / Mechanism | Example / Finding |

|---|---|---|---|

| Methylated D-Tryptophans | Cancer Immunotherapy (IDO1 Inhibition) | Inhibit the IDO1 enzyme, preventing tryptophan depletion and reversing tumor-induced immune suppression. bham.ac.uk | 1-methyl-D-tryptophan (Indoximod) was a leading IDO1 inhibitor in clinical trials. frontiersin.orgbham.ac.uk |

| 18F-Labeled Tryptophans | PET Imaging of Tumors | Serve as tracers to visualize altered amino acid transport and metabolism (e.g., via the IDO1 pathway) in cancer cells. nih.gov | 5-[18F]F-L-α-methyl tryptophan shows potential for cancer imaging. nih.gov |

| Halogenated Tryptophans | Precursors for Drug Synthesis | Halogens can be used as synthetic handles for further modification via cross-coupling reactions and can modulate biological activity. mdpi.com | 7-chloro-L-tryptophan is a halogenated amino acid used in the synthesis of bioactive natural products. nih.gov |

| Boronated Tryptophans | Boron Neutron Capture Therapy (BNCT) | Act as vehicles to deliver boron-10 (B1234237) selectively to tumor cells, which then kill the cell upon neutron irradiation. acs.org | 5- and 6-Boronotryptophan derivatives are transported into human cancer cell lines. acs.org |

Green Chemistry Approaches in the Synthesis of Modified Amino Acids

The principles of green chemistry, which emphasize waste reduction, the use of environmentally benign solvents, and energy efficiency, are increasingly influencing the synthesis of fine chemicals. The production of modified amino acids is a key area where these principles can have a significant impact. Enzymatic synthesis stands out as a particularly powerful green methodology.

The enzyme tryptophan synthase (TrpS), and specifically its isolated β-subunit (TrpB), has emerged as an exceptional biocatalyst for producing tryptophan analogues. acs.orgnih.gov This enzyme catalyzes the formation of a C-C bond between serine and an indole derivative in a single step, using water as the solvent and producing water as the only byproduct. iris-biotech.de Researchers have successfully applied directed evolution to engineer hyperthermostable TrpB variants from organisms like Pyrococcus furiosus that exhibit remarkable substrate promiscuity. acs.org These engineered enzymes can accept a wide array of substituted indoles (including 4-, 5-, 6-, and 7-substituted variants) to produce enantiopure tryptophan analogues that were previously difficult to synthesize. acs.org

A key future direction is the engineering of TrpB variants that can directly synthesize D-amino acids or accept a broader range of complex indole substrates. This would provide a direct, atom-economical, and environmentally friendly route to compounds like 5-methyl-D-tryptophan, bypassing the need for protecting groups and chiral auxiliaries associated with many traditional chemical syntheses. nih.gov The ability to perform these syntheses in aqueous media at ambient or slightly elevated temperatures further solidifies the role of biocatalysis as a cornerstone of future green approaches in modified amino acid production. nih.goviris-biotech.de

Q & A

Q. What statistical frameworks are appropriate for structure-activity relationship (SAR) studies of derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.